(S)-3-Amino-4-phenylbutyric acid hydrochloride

Enzyme Inhibition Peptidase Chiral Pharmacology

(S)-3-Amino-4-phenylbutyric acid HCl (L-β-homophenylalanine HCl) is the chirally pure (S)-β-amino acid building block critical for stereospecific research. Unlike the (R)-enantiomer, this (S)-isomer functions as a GABA-AT substrate (enabling mechanistic studies), while its IC50 of 0.02 mM against EC 3.4.24.15 enables precise peptidase inhibitor design. The β-amino acid backbone confers enhanced proteolytic resistance for long-acting peptide therapeutics. Supplied at ≥98% purity, it also serves as a reliable chiral HPLC reference standard. Select this enantiomer for reproducible enzyme kinetics and valid SAR data.

Molecular Formula C10H14ClNO2
Molecular Weight 179,22*36,45 g/mole
CAS No. 138165-77-2
Cat. No. B555401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-phenylbutyric acid hydrochloride
CAS138165-77-2
Synonyms138165-77-2; (S)-3-Amino-4-phenylbutyricacidhydrochloride; L-beta-Homophenylalaninehydrochloride; (S)-3-amino-4-phenylbutanoicacidhydrochloride; L-beta-Homophenylalanine; (3S)-3-amino-4-phenylbutanoicacidhydrochloride; PubChem13855; AC1MC56A; H-b-HoPhe(4-phenyl)-OHHCl; 03769_FLUKA; CTK3J1253; MolPort-003-793-999; ANW-42972; CH-291; MFCD01862875; AKOS015849454; BL732-1; CS11157; DS-1092; RTR-005051; AK-44152; AN-10693; BR-44152; KB-05331; SC-46102
Molecular FormulaC10H14ClNO2
Molecular Weight179,22*36,45 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)O)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
InChIKeyMQTMGKGSJOPWJW-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-phenylbutyric Acid Hydrochloride (CAS 138165-77-2): Chiral β-Amino Acid for Peptide Engineering and Enzyme Inhibition Research


(S)-3-Amino-4-phenylbutyric acid hydrochloride (CAS 138165-77-2), also known as L-β-homophenylalanine hydrochloride, is a chiral non-proteinogenic β-amino acid derivative of phenylalanine characterized by an extended side chain with an additional methylene group [1]. It serves as a versatile building block in peptide synthesis and a pharmacological tool in enzyme inhibition studies, with its specific (S)-configuration conferring distinct biochemical interactions compared to its (R)-enantiomer .

Why Racemic or Alternative β-Amino Acid Mixtures Cannot Substitute for (S)-3-Amino-4-phenylbutyric Acid Hydrochloride in Research Applications


Substitution with the racemic mixture or the (R)-enantiomer is not functionally equivalent due to stereospecific interactions with biological targets. Enzymes and receptors exhibit divergent substrate and inhibitory profiles for each enantiomer, leading to significantly different potency, metabolic stability, and pharmacological outcomes [1]. For instance, the (S)-enantiomer and (R)-enantiomer can act as substrate and competitive inhibitor, respectively, for the same enzyme, fundamentally altering experimental results [2].

Quantitative Differentiation Evidence for (S)-3-Amino-4-phenylbutyric Acid Hydrochloride (CAS 138165-77-2) Against Closest Analogs


Stereospecific Enzyme Inhibition: (S)-Enantiomer IC50 vs. (R)-Enantiomer for EC 3.4.24.15

The (S)-enantiomer (target compound) exhibits a 1.67-fold lower inhibitory potency against EC 3.4.24.15 compared to the (R)-enantiomer. In an in vitro assay using the synthetic peptide substrate RPPG-SPFR, the IC50 value for the (S)-enantiomer-containing ligand was 0.02 mM, while the (R)-enantiomer-containing ligand had an IC50 of 0.012 mM [1].

Enzyme Inhibition Peptidase Chiral Pharmacology

Divergent GABA-AT Substrate vs. Inhibitor Activity: (S)-Enantiomer as Substrate, (R)-Enantiomer as Competitive Inhibitor

In a study of gamma-aminobutyric acid aminotransferase (GABA-AT), the (S)-enantiomer of 4-amino-3-phenylbutanoic acid (structurally related) was found to be a substrate, whereas the (R)-enantiomer acted solely as a competitive inhibitor [1]. This functional divergence highlights the absolute requirement for stereochemical purity in studies of GABA-AT-related pathways.

GABA Aminotransferase Neurochemistry Enzyme Kinetics

Chiral Purity and Conformational Impact in Peptide Synthesis

The (S)-enantiomer of 3-amino-4-phenylbutyric acid serves as a key building block for incorporating a β-amino acid with an extended side chain into peptide backbones. This modification has been shown to enhance resistance to enzymatic degradation and increase in vivo half-life compared to peptides containing only natural L-α-amino acids [1][2]. While specific head-to-head stability data against the (R)-enantiomer is not available in the reviewed literature, the class-level inference is that the (S)-configuration is essential for compatibility with biological systems.

Peptide Synthesis Drug Design Pharmacokinetics

Commercial Purity Benchmark: ≥98% Assay Purity as Standard

Reputable suppliers, such as Chem-Impex International, provide (S)-3-Amino-4-phenylbutyric acid hydrochloride with a purity of ≥98% (Assay) . This high purity standard is essential for ensuring reproducibility in sensitive biological assays and peptide synthesis, where trace impurities from the (R)-enantiomer or other byproducts could confound results.

Quality Control Procurement Analytical Chemistry

Differentiation from Racemic Phenibut Hydrochloride (CAS 3060-41-1)

While racemic phenibut hydrochloride (CAS 3060-41-1) is a known GABA-B agonist with anxiolytic effects , it contains a mixture of (R)- and (S)-enantiomers. The specific activity of each enantiomer at GABA-B receptors is not equivalent, and the presence of the (R)-enantiomer can introduce off-target effects or modulate the overall pharmacological profile. Using the pure (S)-enantiomer allows for precise interrogation of stereospecific receptor interactions.

Pharmacology GABA Receptor Chiral Resolution

Optimal Research and Industrial Applications for (S)-3-Amino-4-phenylbutyric Acid Hydrochloride (CAS 138165-77-2) Based on Differential Evidence


Stereospecific Peptidase Inhibitor Design and Screening

The well-defined IC50 difference (0.02 mM for (S)- vs. 0.012 mM for (R)-) against EC 3.4.24.15 makes this compound a precise tool for designing and screening novel peptidase inhibitors [1]. Researchers can use this compound to establish baseline stereospecific activity and explore structure-activity relationships in peptidase-targeting drug discovery.

Mechanistic Studies of GABA Aminotransferase (GABA-AT)

Given its role as a substrate for GABA-AT, in contrast to the (R)-enantiomer's inhibitory function, this compound is ideal for dissecting the enzyme's catalytic mechanism and active site topography [2]. It enables studies of substrate turnover, metabolic fate, and the design of mechanism-based enzyme inactivators.

Synthesis of Metabolically Stabilized Therapeutic Peptides

Its incorporation as a β-amino acid building block confers enhanced resistance to proteolytic degradation, a key advantage for developing long-acting peptide therapeutics [3]. This application is directly supported by its established role in improving the pharmacokinetic profile of peptide-based drug candidates.

Chiral Resolution and Quality Control in Chemical Synthesis

The compound's high commercial purity (≥98%) and well-defined chiral properties make it a suitable reference standard for developing and validating chiral HPLC methods . It is essential for quality control in the synthesis of enantiomerically pure pharmaceuticals and for ensuring the stereochemical integrity of downstream products.

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